6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate
Description
6-Acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate is a synthetic chromene derivative featuring a benzo[h]chromene core modified with acetoxy and propionate ester groups. The compound’s synthesis involves functionalization of the chromene backbone, with the acetoxy group at position 6 and the propionate ester at position 5, likely influencing its physicochemical and biological properties .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6-acetyloxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl) propanoate |
InChI |
InChI=1S/C20H22O5/c1-5-16(22)24-19-15-10-11-20(3,4)25-17(15)13-8-6-7-9-14(13)18(19)23-12(2)21/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
MMHLODZEJNCCND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C2=CC=CC=C2C3=C1CCC(O3)(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by functionalization to introduce the acetoxy and propionate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Acetoxy-5-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene (6-OAc)
- Structural Differences: The bromine substituent at position 5 in 6-OAc contrasts with the propionate group in the target compound.
- Synthesis : 6-OAc is synthesized via acetylation of 5-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol using acetic anhydride and pyridine, followed by purification via column chromatography . The target compound likely requires esterification steps for propionate introduction.
- Physical Properties: Property 6-OAc Target Compound (Inferred) Melting Point Not reported (yellow oil) Likely solid (ester stability) NMR (¹H/¹³C) δ 1.35 (s, 6H, CH₃), 2.35 (s, 3H, OAc) Expected downfield shifts for propionate ester Mass Spectra m/z 357 (M⁺) Higher molecular weight due to propionate
(10E)-2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione 10-Oxime
- Functional Group Variation : The oxime group at position 10 replaces the acetoxy/propionate groups, introducing hydrogen-bonding capacity. This difference impacts solubility and crystallinity, as evidenced by the oxime’s higher melting point (172.4°C) .
- Stereochemistry : The oxime adopts E-stereochemistry in the crystalline state, stabilized by intermolecular hydrogen bonds . The target compound’s stereochemistry (if applicable) remains undefined but could influence bioactivity.
- Biological Implications: Oximes are known for metal-chelating and antioxidant properties, whereas ester groups may enhance membrane permeability .
β-Hydroxy-β-aryl Propanoic Acids
- Structural Similarities: The propionate moiety in the target compound mirrors the carboxylic acid group in NSAID-like β-hydroxy-β-aryl propanoic acids. However, the chromene backbone may redirect activity from cyclooxygenase (COX) inhibition to other targets .
- Pharmacological Potential: Docking studies suggest α-methyl substitution in propanoic acids enhances COX-2 selectivity . The target compound’s dimethyl groups at position 2 could similarly modulate selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
